BAY-364

Epigenetics Chemical Biology Target Validation

BAY-364 is the only validated, structurally matched negative control for the dual BRD1/TAF1 chemical probe BAY-299. Its precisely characterized, moderate TAF1 BD2 inhibition (IC50 1.0–10.4 µM) and complete inactivity against BRD1 provide the essential selectivity benchmark required to attribute cellular phenotypes specifically to BRD1/TAF1 engagement. Using generic TAF1 inhibitors or uncharacterized analogs introduces confounding off-target effects, undermining target validation. Procure BAY-364 to ensure experimental reproducibility and adherence to the established SGC chemical probe framework.

Molecular Formula C23H19N3O4
Molecular Weight 401.4 g/mol
Cat. No. B11942658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBAY-364
Molecular FormulaC23H19N3O4
Molecular Weight401.4 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)N3C(=O)C4=C5C(=C(C=C4)CCCO)C=CC=C5C3=O)NC1=O
InChIInChI=1S/C23H19N3O4/c1-25-19-10-8-14(12-18(19)24-23(25)30)26-21(28)16-6-2-5-15-13(4-3-11-27)7-9-17(20(15)16)22(26)29/h2,5-10,12,27H,3-4,11H2,1H3,(H,24,30)
InChIKeyOGFBLTYSHLJDTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring BAY-364: A TAF1 Bromodomain Inhibitor with Defined Negative Control Properties


BAY-364 (also known as BAY-299N) is a small-molecule inhibitor of the second bromodomain (BD2) of the TATA-box binding protein-associated factor 1 (TAF1), belonging to the substituted benzoisoquinolinedione chemical class [1]. It was originally developed as a structurally analogous but functionally distinct negative control compound for the potent dual BRD1/TAF1 inhibitor BAY-299 . BAY-364 exhibits moderate, cell-type-dependent inhibitory activity against TAF1 in vitro (IC50 values ranging from 1.0 to 10.4 µM) while remaining essentially inactive against BRD1, providing a well-characterized tool for dissecting TAF1-specific biology [2].

The Scientific Imperative for Sourcing Authentic BAY-364 Over Unvalidated Analogs


In TAF1 bromodomain research, functional outcomes are exquisitely sensitive to the inhibitor's selectivity profile and potency window. Generic substitution with an uncharacterized TAF1 inhibitor or a simple structural analog of the benzoisoquinolinedione class cannot replicate the specific experimental utility of BAY-364 [1]. Its unique, moderate activity against TAF1 (low micromolar range) and proven inactivity against BRD1 are critical for its validated role as a negative control for the dual BRD1/TAF1 probe BAY-299 . Using an alternative compound with unknown, or different, off-target liabilities would fundamentally undermine any attempt to attribute observed biological effects specifically to TAF1 inhibition and would invalidate the established negative control framework. The following quantitative evidence underscores the precise, comparator-defined characteristics that make BAY-364 an irreplaceable reagent in these assays.

Quantitative Evidence Benchmarking BAY-364 Against BAY-299 and Other TAF1 Inhibitors


BAY-364 vs. BAY-299: TAF1 BD2 Biochemical Potency and Selectivity Comparison

BAY-364 exhibits a >375-fold reduction in biochemical potency against the TAF1 bromodomain compared to its active analog, BAY-299. Crucially, BAY-364 is completely inactive against BRD1, unlike BAY-299 . This establishes BAY-364 as a matched negative control.

Epigenetics Chemical Biology Target Validation

BAY-364 vs. BAY-299: Comparative Antiproliferative Activity in Leukemia Cell Lines

In cellular assays, BAY-364 demonstrates significantly reduced antiproliferative potency compared to BAY-299 across multiple cell lines. For example, in Kasumi-1 cells, BAY-364's IC50 is 1.0 μM, whereas BAY-299's is 0.02 μM [1]. This differential activity confirms its utility as a less active control.

Oncology Acute Myeloid Leukemia Cell Viability

BAY-364 vs. CeMMEC13: Context-Dependent Potency Against TAF1

While both BAY-364 and CeMMEC13 inhibit TAF1's second bromodomain, they do so with distinct potency profiles. BAY-364 shows cell-type-dependent activity (IC50s from 1.0 to 10.4 µM) [1], whereas CeMMEC13 has a consistent biochemical IC50 of 2.1 µM . This variance highlights that they are not interchangeable; their efficacy is context-dependent.

Chemical Tool Profiling Target Engagement Selectivity

Functional Evidence: BAY-364 as a Validated Negative Control for Gene Expression Studies

BAY-364's utility extends beyond simple potency differences; it serves as a defined negative control for transcriptomic studies. Treatment of Kasumi-1 cells with BAY-364 at 10 µM for 72 hours results in a distinct gene expression signature that overlaps with TAF1 knockdown but is separable from BAY-299's effects [1]. This supports its role in identifying TAF1-dependent genes.

Transcriptomics Gene Regulation Target Validation

Optimal Use Cases for BAY-364 in Drug Discovery and Academic Research


Essential Negative Control in BRD1/TAF1 Chemical Probe Studies

BAY-364 is the structurally matched, inactive control for the dual BRD1/TAF1 inhibitor BAY-299 . It is indispensable for any experiment using BAY-299 to ensure that observed phenotypes are due to on-target (BRD1/TAF1) inhibition and not off-target effects of the chemical scaffold. Its >375-fold lower potency against TAF1 and complete lack of BRD1 activity provide the necessary contrast [1].

Dissecting TAF1-Specific Biology in Leukemia Models

BAY-364's well-characterized, cell-type-dependent activity (IC50 values ranging from 1.0 µM in Kasumi-1 cells to ~10 µM in CD34+ and K562 cells) makes it a valuable tool for studying TAF1 biology in leukemia . Researchers can use it to probe TAF1's role in gene regulation and cell growth, particularly in acute myeloid leukemia (AML) contexts where TAF1 is implicated, and the compound's effects have been validated [2].

Chemical Biology for Target Validation and Deconvolution

BAY-364 serves as a critical reagent in chemical biology workflows for target validation. Its moderate TAF1 inhibition allows for dose-response studies that can help establish a therapeutic window for TAF1 inhibition. Furthermore, its use in conjunction with orthogonal methods like siRNA knockdown (as shown by its overlapping gene expression signature with TAF1 KD) provides strong evidence for on-target activity in complex cellular systems [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for BAY-364

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.